N-(2,4-Dinitrophenyl)-4-methylbenzene-1-sulfonamide
CAS No.: 19044-84-9
Cat. No.: VC17154694
Molecular Formula: C13H11N3O6S
Molecular Weight: 337.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19044-84-9 |
|---|---|
| Molecular Formula | C13H11N3O6S |
| Molecular Weight | 337.31 g/mol |
| IUPAC Name | N-(2,4-dinitrophenyl)-4-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C13H11N3O6S/c1-9-2-5-11(6-3-9)23(21,22)14-12-7-4-10(15(17)18)8-13(12)16(19)20/h2-8,14H,1H3 |
| Standard InChI Key | BSMGLWLOVYYCNM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(2,4-Dinitrophenyl)-4-methylbenzene-1-sulfonamide features a sulfonamide group (-SO₂NH-) linked to a para-methylbenzene ring and a 2,4-dinitrophenyl moiety. The sulfonyl group (O=S=O) contributes to the compound’s rigidity and crystallinity, a hallmark of sulfonamides . The electron-withdrawing nitro groups (-NO₂) on the phenyl ring enhance electrophilic reactivity, while the methyl group (-CH₃) introduces steric and electronic modifications to the benzene ring.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₁N₃O₆S |
| Molecular Weight | 337.31 g/mol |
| CAS Number | 19044-84-9 |
| Functional Groups | Sulfonamide, Dinitrophenyl |
| Predicted Solubility | Low in water; soluble in DMSO |
Spectroscopic Characterization
Fourier-transform infrared (FT-IR) spectroscopy of analogous sulfonamide derivatives reveals characteristic bands:
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S=O asymmetric stretch: 1340–1360 cm⁻¹
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S=O symmetric stretch: 1150–1170 cm⁻¹
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N-H stretch (amide): 3250–3300 cm⁻¹ .
Nuclear magnetic resonance (¹H NMR) data for related compounds show distinct signals for the methyl group (δ ~2.3 ppm) and aromatic protons (δ ~7.2–8.0 ppm) .
Synthesis and Chemical Reactivity
Synthetic Pathways
The compound is typically synthesized via a two-step process:
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Sulfonylation: 4-Methylbenzene-1-sulfonyl chloride reacts with 2,4-dinitroaniline in the presence of a base (e.g., triethylamine) to form the sulfonamide bond.
Yields for analogous reactions range from 40% to 72%, depending on reaction conditions .
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Purification: Crude product is recrystallized from ethanol or chloroform to achieve >95% purity .
Reactivity Profile
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Nucleophilic Substitution: The sulfonamide’s NH group can participate in reactions with electrophiles (e.g., acyl chlorides).
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Hydrolysis: Under acidic or basic conditions, the sulfonamide bond may cleave to regenerate sulfonic acid and amine precursors.
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Reduction: The nitro groups can be reduced to amines using catalysts like palladium on carbon, enabling further functionalization.
Applications in Research and Industry
Biochemical Probes
The compound’s electron-deficient aromatic system makes it a candidate for:
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Fluorescence quenching studies in protein-ligand interactions.
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Electrochemical sensors for detecting thiol-containing biomolecules.
Pharmaceutical Intermediate
Functionalization of the sulfonamide or nitro groups could yield derivatives with enhanced bioactivity. For example:
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Anticancer agents: Nitroreductase-activated prodrugs.
Comparative Analysis with Analogues
N-(2,4-Dinitrophenyl)-2,4-dinitrobenzene-1-sulfonamide
This analogue (CAS No. 61096-18-2) features additional nitro groups on the sulfonamide benzene ring:
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Molecular Weight: 413.28 g/mol
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Reactivity: Enhanced electrophilicity due to three nitro groups.
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Applications: Primarily used as a synthetic intermediate for high-energy materials .
Table 2: Structural and Functional Comparison
| Property | N-(2,4-Dinitrophenyl)-4-methylbenzene-1-sulfonamide | N-(2,4-Dinitrophenyl)-2,4-dinitrobenzene-1-sulfonamide |
|---|---|---|
| Molecular Formula | C₁₃H₁₁N₃O₆S | C₁₂H₇N₅O₁₀S |
| Nitro Groups | 2 | 3 |
| Bioactivity | Moderate antimicrobial | Limited data |
| Synthetic Use | Biochemical probes | Energetic materials |
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